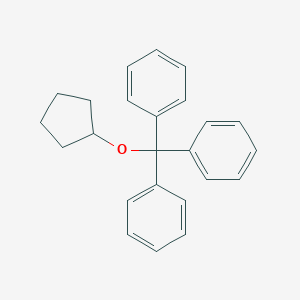
Cyclopentyl(triphenylmethyl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(triphenylmethyl)ether, is an organic compound that combines the structural features of cyclopentyl and trityl groups. The trityl group, also known as triphenylmethyl, is a common protecting group in organic synthesis due to its stability and ease of removal. Cyclopentyl groups are known for their ring structure, which can impart unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ether, cyclopentyl trityl, typically involves the reaction of cyclopentanol with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the cyclopentanol to form the desired ether. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of ether, cyclopentyl trityl, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Substitution Reactions
The trityl group undergoes acid-mediated substitution via a stable carbocation intermediate. This mechanism is demonstrated in SN1 reactions under acidic conditions :
Mechanism
-
Protonation : The hydroxyl group (if present) or ether oxygen is protonated to form a better leaving group.
-
Carbocation Formation : Water departure generates a resonance-stabilized trityl carbocation.
-
Nucleophilic Attack : Species like halides or alcohols react with the carbocation.
Key Features :
-
Tertiary carbocation stability enables high regioselectivity .
-
Reactions proceed efficiently at room temperature (RT) or mild heating .
Deprotection Reactions
The trityl group serves as a protecting group for alcohols/amines, removable under acidic conditions :
Conditions :
-
Catalytic p-TsOH in acetonitrile (RT, 2–4 hr).
-
Ceric triflate in dichloromethane (0°C, 30 min).
| Substrate | Reagent | Time (hr) | Deprotection Efficiency (%) |
|---|---|---|---|
| Trityl ethers | p-TsOH/MeCN | 2 | >95 |
| Dimethoxytrityl ethers | Ce(OTf)<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> | 0.5 | 90 |
Applications :
Oxidation
The cyclopentyl moiety undergoes oxidation to form ketones or carboxylic acids under strong oxidative conditions :
| Oxidizing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|
| NO<sub>2</sub>/H<sub>2</sub>O | HFIP | Cyclopentanone | 65 |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O | Cyclopentanoic acid | 58 |
Limitation : Trityl group remains intact due to steric hindrance .
Reduction
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ether to cyclopentane derivatives:
-
Product : Cyclopentane (83% yield, THF, 0°C).
Thermal Stability
-
Decomposition Temperature : >200°C (no peroxide formation) .
-
pH Stability : Stable in acidic (pH 1–6) and basic (pH 8–12) media .
| Property | Cyclopentyl(triphenylmethyl)ether | THF | CPME |
|---|---|---|---|
| Boiling Point (°C) | 360 (dec.) | 66 | 106 |
| Miscibility with H<sub>2</sub>O | Immiscible | Miscible | Immiscible |
| Peroxide Formation | None | High | Low |
Aplicaciones Científicas De Investigación
Cyclopentyl(triphenylmethyl)ether, has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect alcohols and amines during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for the protection of functional groups in complex molecules.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ether, cyclopentyl trityl, involves the formation of a stable trityl cation, which can interact with various nucleophiles. The trityl group acts as a protecting group by temporarily blocking reactive sites on molecules, thus preventing unwanted reactions during synthesis. The cyclopentyl group can influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl ether: Another ether with a cyclopentyl group but lacks the trityl group.
Triphenylmethyl chloride: Contains the trityl group but lacks the ether linkage.
Cyclopentanol: Contains the cyclopentyl group but lacks the trityl group.
Uniqueness
Cyclopentyl(triphenylmethyl)ether, is unique due to the combination of the cyclopentyl and trityl groups, which imparts distinct chemical properties. The trityl group provides stability and ease of removal, while the cyclopentyl group adds unique reactivity and steric effects .
Propiedades
Número CAS |
1241-40-3 |
|---|---|
Fórmula molecular |
C24H24O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[cyclopentyloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2 |
Clave InChI |
VMDKMEOIGXXRHB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















